Clodronate disodium
Overview
Description
Clodronate disodium is a non-nitrogen-containing bisphosphonate that inhibits osteoclast activity, thereby inhibiting bone resorption. It is used extensively in patients with advanced breast cancer and has been shown to improve survival rates and reduce the incidence of bone metastases in randomized controlled trials (Dando & Wiseman, 2004).
Synthesis Analysis
While specific details on the synthesis of clodronate disodium are not directly available from the searched papers, bisphosphonates like clodronate are generally synthesized through reactions involving phosphorus compounds. The synthesis processes aim to create compounds with strong affinity for bone tissue, which is a key characteristic of bisphosphonates.
Molecular Structure Analysis
Clodronate disodium, chemically known as dichloromethylene bisphosphonate, features a bisphosphonate core with two phosphorus atoms connected by an oxygen atom. Each phosphorus is also bonded to a chlorine atom and an oxygen atom linked to a sodium ion, contributing to its high affinity for bone mineral. The structure plays a crucial role in its mechanism of action, inhibiting osteoclast-mediated bone resorption.
Chemical Reactions and Properties
Clodronate disodium inhibits osteoclastic bone resorption through its action on osteoclasts, the cells responsible for bone degradation. It is believed to be incorporated into adenosine triphosphate (ATP) analogs, which disrupt the cellular processes of osteoclasts, leading to their apoptosis and a subsequent decrease in bone resorption.
Physical Properties Analysis
The physical properties of clodronate disodium, such as solubility in water and stability under various conditions, are crucial for its pharmaceutical formulation and efficacy. Clodronate disodium is soluble in water, making it suitable for intravenous and oral administration forms. The stability of its aqueous solutions and its behavior upon dehydration and rehydration are significant for its storage and handling (Timonen et al., 2004).
Scientific Research Applications
Primary Hyperparathyroidism : Clodronate disodium is used in managing primary hyperparathyroidism, particularly in patients requiring suppression of bone disease before surgery or when surgery is contraindicated (Douglas et al., 1983).
Pain Relief in Osteoporotic Vertebral Fractures : It significantly relieves pain in patients with vertebral crush, making it a first-line drug for pain relief (Rovetta et al., 2001).
Bone Metastases : Clodronate disodium provides pain relief and improves quality of life in patients with bone metastases who were not improved by radiotherapy or chemotherapy (Luzzani et al., 1990).
Atherosclerosis : A high dose of clodronate inhibits the development of diet-induced atherosclerosis in rabbits (Ylitalo et al., 1994).
Rheumatoid Arthritis : It may be considered an adjunctive therapy in the pain management of rheumatoid arthritis patients (Rovetta & Monteforte, 2003).
Adjuvant Arthritis : Clodronate treatment decreased clinical signs of arthritis and prevented secondary articular and bone lesions in adjuvant arthritic rats (Österman et al., 2004).
Diffuse Sclerosing Osteomyelitis : It significantly reduced pain intensity in patients with diffuse sclerosing osteomyelitis 6 months after treatment (Montonen et al., 2001).
Paget's Disease of Bone : Clodronate disodium (Cl2MDP) is an effective oral drug for treating Paget's disease of bone, with clinical improvement in most patients (Douglas et al., 1980).
Cancer-Related Hypercalcemia : Intravenously administered clodronate disodium significantly reduced serum calcium levels in patients with cancer-related hypercalcemia (Witte et al., 1987).
Breast Cancer : Clodronate improves survival rates and reduces the incidence of bone metastases in patients with primary breast cancer (Dando & Wiseman, 2004).
Pharmacokinetics : Studies on the pharmacokinetics of clodronate disodium have shown its effective administration routes and bioavailability in various contexts (Hanhijärvi et al., 1989; Muntoni et al., 2004; Villikka et al., 2002; Yakatan et al., 1982; Poli et al., 2004; Yi & Xin-lin, 2009; Ala-Houhala et al., 1999; Saha et al., 1994).
Safety And Hazards
Future Directions
The clinical efficacy of Clodronate disodium in reducing the incidence of bone metastases in patients with primary breast cancer has been investigated in three randomized, controlled trials . Further trials in patients with early breast cancer are warranted to confirm results to date and to determine the optimal duration of treatment, as well as the efficacy of the drug compared with other bisphosphonates .
properties
IUPAC Name |
disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4Cl2O6P2.2Na/c2-1(3,10(4,5)6)11(7,8)9;;/h(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKBJIYDJLVSAO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2Na2O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045225 | |
Record name | Clodronic acid disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clodronate disodium | |
CAS RN |
22560-50-5 | |
Record name | Clodronic acid disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022560505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clodronic acid disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLODRONATE DISODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y05R4GCQ1H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.